

Altizide: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Altizide

Cat. No.: B1665744

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Abstract

Altizide is a thiazide diuretic utilized in the management of hypertension and edema.[1][2] This document provides a detailed overview of the fundamental chemical properties and structural characteristics of **Altizide**. Key physicochemical data are presented in a structured format to facilitate easy reference and comparison. While specific experimental protocols for **Altizide** are not readily available in the public domain, this guide outlines the standard methodologies employed for the determination of such properties. Furthermore, visual representations of its chemical structure and proposed mechanism of action are provided to enhance understanding.

Chemical Properties and Structure

Altizide, with the IUPAC name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a synthetic molecule belonging to the benzothiadiazine class of compounds.[3] Its chemical formula is C₁₁H₁₄ClN₃O₄S₃, and it has a molar mass of 383.89 g/mol.[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Altizide** is presented in Table 1. These properties are crucial for understanding the behavior of the molecule in biological systems and for the development of pharmaceutical formulations.

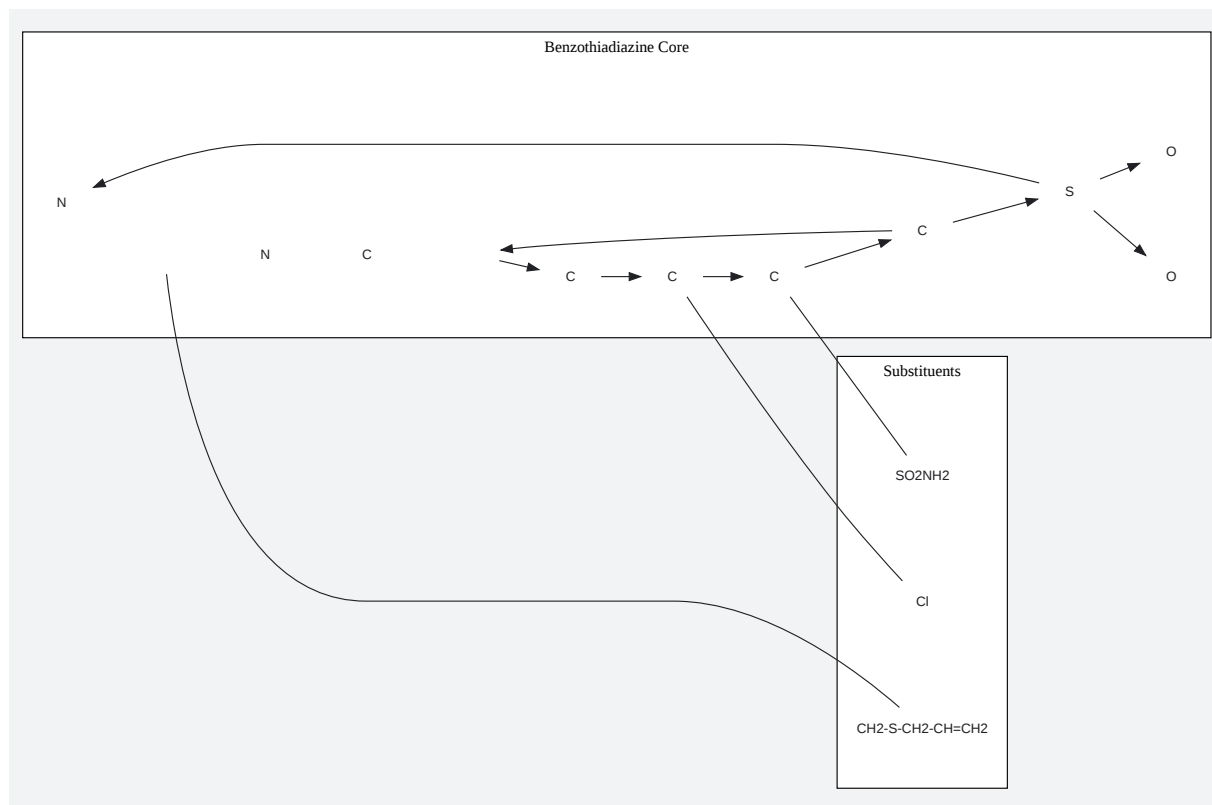
Table 1: Physicochemical Properties of **Altizide**

Property	Value	Reference(s)
IUPAC Name	(3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide	[3]
Synonyms	Althiazide, CB 8093, P 1779	[3]
CAS Number	5588-16-9	[3]
Chemical Formula	C11H14ClN3O4S3	[3]
Molar Mass	383.89 g/mol	[4]
Density	1.502 g/mL	[3]
Boiling Point	625.8 °C	[3]
Solubility	Soluble in DMSO	[5]
pKa1 (acidic)	8.89	[6]
pKa2 (acidic)	10.88	[6]

Structural Information

The chemical structure of **Altizide** is characterized by a benzothiadiazine core, a sulfonamide group, a chlorine substituent, and an allylthiomethyl side chain. The stereochemistry at the C3 position of the dihydrothiadiazine ring is specified as (R).

Figure 1: Chemical Structure of **Altizide**



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Caption: 2D representation of the chemical structure of **Altizide**.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of **Altizide**'s specific physicochemical properties are not widely published. However, the following standard methodologies would be employed for their characterization.

Determination of Physicochemical Properties

- **Melting Point:** The melting point would be determined using a digital melting point apparatus. A small, powdered sample of **Altizide** would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded.

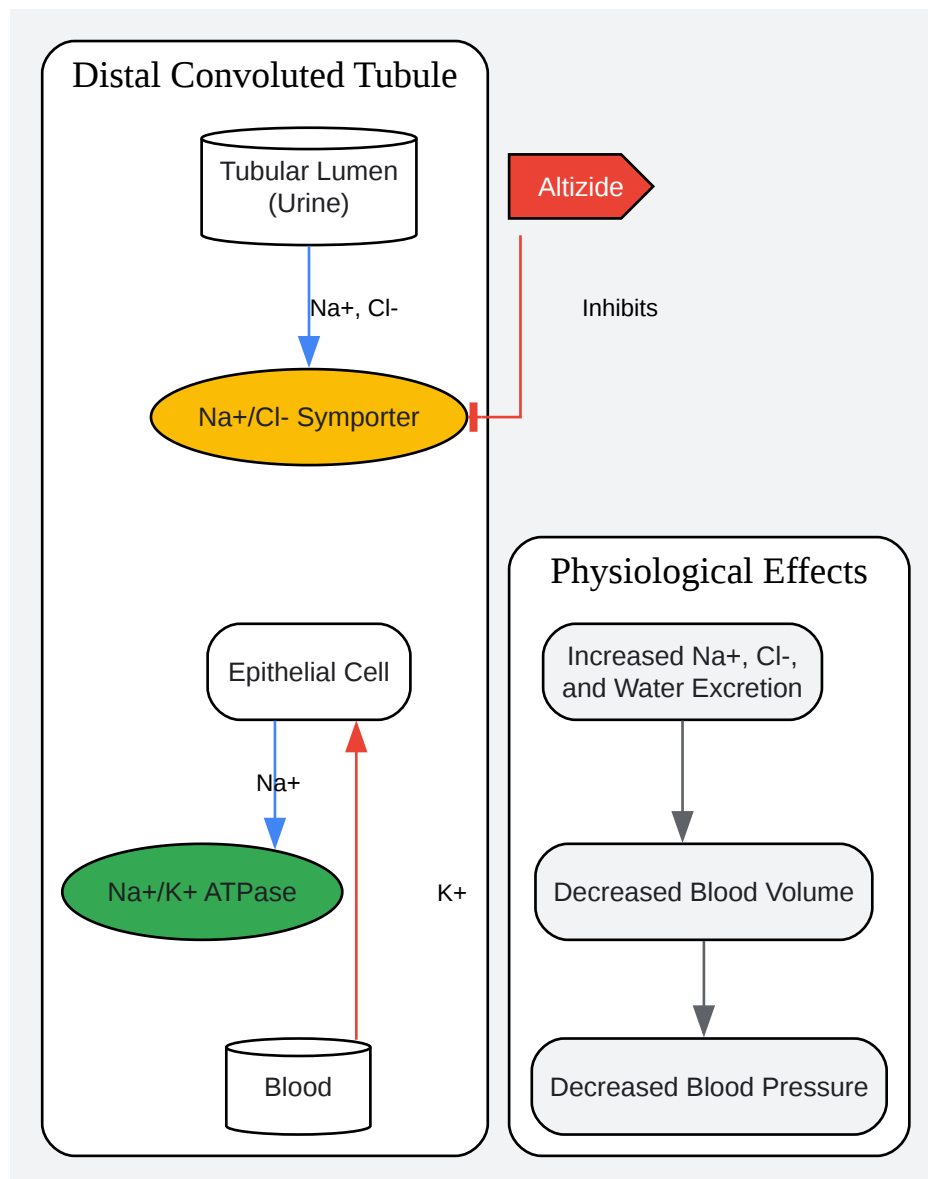
- **Solubility:** The solubility of **Altizide** in various solvents (e.g., water, ethanol, DMSO) would be determined by adding increasing amounts of the compound to a fixed volume of the solvent at a specific temperature until saturation is reached. The concentration of the saturated solution would then be measured, often using UV-Vis spectroscopy or HPLC.
- **pKa Determination:** The acid dissociation constants (pKa) would be determined using potentiometric titration or UV-Vis spectrophotometry. For potentiometric titration, a solution of **Altizide** would be titrated with a standard acid or base, and the pH would be monitored. The pKa values are then calculated from the titration curve.

Structural Elucidation

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be the primary methods for confirming the chemical structure of **Altizide**. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the connectivity and chemical environment of the atoms in the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of **Altizide**, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further evidence for the proposed structure.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the functional groups present in the **Altizide** molecule, such as the sulfonamide (S=O and N-H stretching), amine (N-H stretching), and alkene (C=C stretching) groups.
- **X-ray Crystallography:** Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of **Altizide** in the solid state, including bond lengths, bond angles, and stereochemistry.

Mechanism of Action

Altizide exerts its diuretic and antihypertensive effects by acting on the kidneys.^[1] Specifically, it inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron.^{[7][8]} This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of these ions and water in the urine.^[1]

Figure 2: Mechanism of Action of **Altizide**

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Caption: Diagram illustrating the inhibition of the Na^+/Cl^- symporter by **Altizide**.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and structure of **Altizide**. The tabulated physicochemical data offer a quick and accessible reference for researchers. While specific experimental protocols for **Altizide** are not detailed due to a lack of public availability, the standard analytical techniques for their determination

have been outlined. The provided diagrams of the chemical structure and mechanism of action serve to visually summarize key aspects of this important diuretic agent. This information is intended to be a valuable resource for professionals involved in drug discovery, development, and research.

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- To cite this document: BenchChem. [Altizide: A Comprehensive Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665744#altizide-chemical-properties-and-structure]

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